3-Bromo-5-(methoxymethyl)benzaldehyde
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Overview
Description
3-Bromo-5-(methoxymethyl)benzaldehyde: is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a methoxymethyl group at the fifth position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Scientific Research Applications
3-Bromo-5-(methoxymethyl)benzaldehyde is utilized in several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Benzaldehyde derivatives, such as “3-Bromo-5-(methoxymethyl)benzaldehyde”, are often used in organic synthesis due to their reactivity. They can act as precursors to various useful compounds in pharmaceuticals and other chemical industries .
Mode of Action
The mode of action of benzaldehyde derivatives generally involves reactions at the carbonyl group or the aromatic ring. The bromine atom and methoxymethyl group in “this compound” can also participate in various reactions, providing a wide range of synthetic possibilities .
Biochemical Pathways
Without specific studies, it’s hard to predict the exact biochemical pathways that “this compound” might affect. Benzaldehyde derivatives are often involved in reactions with amines, alcohols, and acids, leading to the formation of various products .
Action Environment
The action, efficacy, and stability of “this compound” would likely be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Brominated benzaldehydes are known to participate in free radical reactions . They can undergo nucleophilic substitution and oxidation
Molecular Mechanism
It is known that brominated benzaldehydes can participate in free radical reactions . They can undergo nucleophilic substitution and oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(methoxymethyl)benzaldehyde typically involves the bromination of 5-(methoxymethyl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed:
Oxidation: 3-Bromo-5-(methoxymethyl)benzoic acid.
Reduction: 3-Bromo-5-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Comparison with Similar Compounds
3-Bromo-5-methoxybenzaldehyde: Similar structure but lacks the methoxymethyl group.
3-Bromo-4-methoxybenzaldehyde: Similar structure but with the methoxy group at the fourth position.
5-Bromo-2-methoxymethylbenzaldehyde: Similar structure but with the bromine atom at the fifth position.
Properties
IUPAC Name |
3-bromo-5-(methoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZFPHOWYOVWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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